molecular formula C9H14F3NO2 B13513997 Rel-ethyl (2S,4S)-4-(trifluoromethyl)piperidine-2-carboxylate

Rel-ethyl (2S,4S)-4-(trifluoromethyl)piperidine-2-carboxylate

Cat. No.: B13513997
M. Wt: 225.21 g/mol
InChI Key: LYYMARWKSIBKPA-BQBZGAKWSA-N
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Description

Rel-ethyl (2S,4S)-4-(trifluoromethyl)piperidine-2-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-ethyl (2S,4S)-4-(trifluoromethyl)piperidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl piperidine-2-carboxylate and trifluoromethylating agents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (2S,4S)-4-(trifluoromethyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst is often used for reduction.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-ethyl (2S,4S)-4-(trifluoromethyl)piperidine-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Rel-ethyl (2S,4S)-4-(trifluoromethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl piperidine-2-carboxylate: A related compound with similar structural features but lacking the trifluoromethyl group.

    Trifluoromethylpiperidine derivatives: Compounds with variations in the piperidine ring or other substituents.

Uniqueness

Rel-ethyl (2S,4S)-4-(trifluoromethyl)piperidine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H14F3NO2

Molecular Weight

225.21 g/mol

IUPAC Name

ethyl (2S,4S)-4-(trifluoromethyl)piperidine-2-carboxylate

InChI

InChI=1S/C9H14F3NO2/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12/h6-7,13H,2-5H2,1H3/t6-,7-/m0/s1

InChI Key

LYYMARWKSIBKPA-BQBZGAKWSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](CCN1)C(F)(F)F

Canonical SMILES

CCOC(=O)C1CC(CCN1)C(F)(F)F

Origin of Product

United States

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